Cyanomethyl dimethyldithiocarbamate
Overview
Description
Cyanomethyl dimethyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are known for their ability to form stable complexes with metals, making them valuable in various industrial and scientific applications . The molecular formula of this compound is C5H8N2S2 .
Preparation Methods
Cyanomethyl dimethyldithiocarbamate can be synthesized through the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is commonly used for the preparation of dithiocarbamates due to its simplicity and cost-effectiveness. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Cyanomethyl dimethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms stable complexes with metals such as copper, iron, and nickel . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyanomethyl dimethyldithiocarbamate has a wide range of applications in scientific research. In chemistry, it is used as a ligand to form metal complexes, which are studied for their catalytic properties . In biology and medicine, dithiocarbamates, including this compound, are investigated for their potential as enzyme inhibitors and therapeutic agents . They have shown promise in the treatment of diseases such as cancer and HIV . In industry, this compound is used as a vulcanization accelerator in rubber production and as a flotation agent in mineral processing .
Mechanism of Action
The mechanism of action of Cyanomethyl dimethyldithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents . This binding disrupts the normal function of enzymes, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Cyanomethyl dimethyldithiocarbamate is similar to other dithiocarbamates, such as dimethyldithiocarbamate and ethylenediamine dithiocarbamate . it is unique in its specific structure and the presence of a cyanomethyl group, which can influence its reactivity and binding properties . This uniqueness makes it valuable for specific applications where other dithiocarbamates may not be as effective .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its ability to form stable metal complexes and act as an enzyme inhibitor makes it a valuable tool for scientific research and industrial processes.
Properties
IUPAC Name |
cyanomethyl N,N-dimethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZXSPJNILIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210531 | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61540-35-0 | |
Record name | Cyanomethyl N,N-dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61540-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061540350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethyl dimethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANOMETHYL DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRF9Y36SPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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